molecular formula C27H22N2O4S B1228503 N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

Cat. No. B1228503
M. Wt: 470.5 g/mol
InChI Key: UCXWAMKRFSPWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide is an aromatic amide.

Scientific Research Applications

Organotin(IV) Carboxylates Synthesis

Organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of 1,3-dioxo-2-benzo[de]isoquinolinyl, have been synthesized and characterized. These compounds demonstrate diverse molecular architectures and are important for understanding the coordination modes and supramolecular structures of organotin carboxylates (Xiao et al., 2013).

Synthesis of Latifine Dimethyl Ether

The synthesis of latifine dimethyl ether involves compounds related to the 1,3-dioxo-2-benzo[de]isoquinolinyl structure. This process demonstrates the potential of these compounds in organic synthesis and medicinal chemistry (Gore & Narasimhan, 1988).

Aggregation Enhanced Emission Studies

Compounds based on 1,8-naphthalimide, including 1,3-dioxo-2-benzo[de]isoquinolinyl derivatives, have been synthesized for studying aggregation-enhanced emission. These studies are significant for understanding photophysical properties in solid-state and nanoaggregate forms, and are crucial in material science and sensor technology (Srivastava et al., 2016).

Solubility Measurement in Supercritical Carbon Dioxide

Research on the solubilities of novel disperse azo dyes, including those with the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl structure, in supercritical carbon dioxide has been conducted. This is relevant for understanding the solubility behavior of complex organic compounds in supercritical fluids, which has applications in industrial dyeing and separation processes (Hojjati et al., 2008).

Development of Fluorescent Chemosensors

A fluorescent chemosensor based on 1,8-Naphthalimide, specifically N-(2-(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide, has been created for detecting cobalt(II) ions. This research is crucial for developing sensitive methods for trace-level detection of metals in biological and environmental samples (Liu et al., 2019).

properties

Molecular Formula

C27H22N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C27H22N2O4S/c1-33-20-13-11-19(12-14-20)28(27(32)23-10-4-17-34-23)15-5-16-29-25(30)21-8-2-6-18-7-3-9-22(24(18)21)26(29)31/h2-4,6-14,17H,5,15-16H2,1H3

InChI Key

UCXWAMKRFSPWCE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CS5

Canonical SMILES

COC1=CC=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CS5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide
Reactant of Route 6
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.